3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide is a substituted 1,2-oxazole derivative. This class of heterocyclic compounds is found in various natural products and synthetic molecules exhibiting a wide range of biological activities [ [], [] ]. The specific compound has been primarily investigated for its potential as an antimicrobial agent [ [] ].
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide is a chemical compound categorized as an isoxazole derivative. It features a unique combination of functional groups, including a chloro and fluorine substituent on the phenyl ring, a methyl group on the isoxazole ring, and a carbothioamide group. This compound is notable for its potential biological activities and applications in medicinal chemistry.
The compound's IUPAC name is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide, and it has been assigned the CAS number 175204-42-9. It is classified under the category of heterocyclic compounds, specifically within the isoxazole family, which are five-membered aromatic rings containing both nitrogen and oxygen atoms.
The synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide typically involves several steps:
Microwave irradiation has been reported to improve reaction times and yields during these synthesis steps, leading to more efficient production methods .
The molecular formula of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide is C11H8ClFN2OS. Its structure can be analyzed as follows:
The InChI Key for this compound is BLDCXVWPXBITNH-UHFFFAOYSA-N, which provides a unique identifier for its molecular structure.
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide can participate in various chemical reactions:
The physical properties of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide include:
Chemical properties include stability under ambient conditions but may undergo hydrolysis or oxidation under extreme conditions .
3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide has several potential applications:
The compound 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbothioamide (PubChem CID: 2780924) is defined by the molecular formula C₁₁H₈ClFN₂OS and a molecular weight of 254.71 g/mol [1]. Its core consists of an isoxazole ring—a five-membered heterocycle incorporating nitrogen and oxygen—positioned at the 3-position of a disubstituted phenyl ring bearing chlorine (2-position) and fluorine (6-position) atoms. The 4-position of the isoxazole carries the critical carbothioamide (-C(S)NH₂) functional group, differentiating it from the commonly reported carboxylic acid (-COOH) derivatives (e.g., CAS 3919-74-2, C₁₁H₇ClFNO₃, MW 255.63 g/mol) [3] [5] [10].
Table 1: Key Structural and Identity Parameters
Characteristic | Value |
---|---|
Systematic IUPAC Name | 3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbothioamide |
Molecular Formula | C₁₁H₈ClFN₂OS |
Molecular Weight | 254.71 g/mol |
Canonical SMILES (Predicted) | CC1=C(C(=NO1)C2=C(F)C=CC=C2Cl)C(=S)N |
Key Substituents | 2-Chloro-6-fluorophenyl, 5-methylisoxazole, 4-carbothioamide |
The structure embodies a multifunctional pharmacophore: The halogenated phenyl ring contributes lipophilicity and potential π-π stacking interactions, the methylisoxazole offers metabolic stability, and the carbothioamide group enables hydrogen bonding and serves as a bioisostere for carboxylate or amide functionalities [1] [10]. This configuration is distinct from the acyl chloride intermediate (CAS 69399-79-7, C₁₁H₆Cl₂FNO₂, MW 274.08 g/mol) used in synthesizing related antibiotic precursors, underscoring the carbothioamide’s unique reactivity [4] [7].
Research into 3-(halophenyl)-5-methylisoxazole derivatives accelerated significantly in the late 20th century, driven by their identification as key scaffolds in β-lactam antibiotics. Specifically, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2) emerged as a critical precursor in semi-synthetic penicillins like flucloxacillin, formally documented as an European Pharmacopoeia reference standard impurity (Flucloxacillin Impurity D) [8] [10]. This established the scaffold’s pharmaceutical relevance.
The carbothioamide derivative represents a deliberate structural modification explored in medicinal chemistry programs aimed at optimizing physicochemical properties or biological target engagement. Its documented synthesis and availability via chemical suppliers (PubChem CID 2780924) [1], alongside its carboxylic acid counterpart (sold by Thermo Scientific, Sigma-Aldrich, VWR) [3] [5] [6], suggest its investigation primarily occurred in the early 21st century, likely focusing on:
While published therapeutic data specific to the carbothioamide is sparse, its existence underscores ongoing efforts to diversify heterocyclic chemical space for pharmaceutical and agrochemical discovery.
The strategic incorporation of the carbothioamide group positions this compound as a versatile synthetic intermediate and a potential pharmacophore in bioactive molecule design. Its role can be dissected through several key avenues:
Table 2: Comparative Structural Features Driving Medicinal Chemistry Potential
Structural Feature | Carboxylic Acid Analog (CAS 3919-74-2) | Carbothioamide (CID 2780924) | Potential Medicinal Impact |
---|---|---|---|
C4 Functional Group | -COOH | -C(S)NH₂ | Altered H-bonding, lipophilicity (logP), target interaction mode |
Molecular Weight (g/mol) | 255.63 | 254.71 | Minimal impact on bioavailability rules |
Key Reactive Handle | Acid (peptide coupling), Decarboxylation | Thiourea formation, Coordination | Diversification routes: heterocycle formation, metal complexes |
Known Role | Flucloxacillin precursor, Impurity D | Research intermediate | Exploration beyond beta-lactams into new target classes |
While clinical development candidates specifically derived from this carbothioamide remain undocumented in the public domain, its structural distinction from the well-explored carboxylic acid highlights its potential for unlocking novel biological activities or overcoming limitations of existing isoxazole-based therapeutics. Future research likely focuses on exploiting its unique electronic and steric profile for next-generation inhibitor design.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1